Spectroscopic Profile of N-Methyl-N-phenylnaphthalen-2-amine: A Technical Guide
Spectroscopic Profile of N-Methyl-N-phenylnaphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylnaphthalen-2-amine. Due to the limited availability of experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For comparative analysis, experimental data for the closely related parent compound, N-phenylnaphthalen-2-amine, is also included where available. This guide also details the standard experimental protocols for acquiring such spectroscopic data.
Predicted Spectroscopic Data for N-Methyl-N-phenylnaphthalen-2-amine
The following tables summarize the predicted spectroscopic data for N-Methyl-N-phenylnaphthalen-2-amine. These predictions were generated using computational chemistry software and are intended to provide a reference for the expected spectral characteristics of this compound.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Prediction | Prediction | Prediction | Prediction |
| 3.40 | s | 3H | N-CH₃ |
| 6.90 - 7.80 | m | 12H | Ar-H |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Prediction | Prediction |
| 40.5 | N-CH₃ |
| 118.0 - 148.0 | Ar-C |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Prediction | Prediction | Prediction |
| 3050-3020 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C stretch (aromatic) |
| 1360 | Strong | C-N stretch |
| 750-700 | Strong | C-H bend (aromatic) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Prediction | Prediction | Prediction |
| 233 | 100 | [M]⁺ |
| 218 | 80 | [M-CH₃]⁺ |
| 115 | 40 | [C₉H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Spectroscopic Data for N-phenylnaphthalen-2-amine (Reference Compound)
For the purpose of comparison, the following tables present the experimental spectroscopic data for the parent compound, N-phenylnaphthalen-2-amine.
Experimental Infrared (IR) Spectroscopy Data
Data sourced from the NIST Chemistry WebBook.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3390 | Medium | N-H stretch |
| 3050 | Medium | C-H stretch (aromatic) |
| 1600, 1500, 1450 | Strong | C=C stretch (aromatic) |
| 1310 | Strong | C-N stretch |
| 740, 690 | Strong | C-H bend (aromatic) |
Experimental Mass Spectrometry (MS) Data
Data sourced from the NIST Chemistry WebBook.[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 219 | 100 | [M]⁺ |
| 218 | 80 | [M-H]⁺ |
| 115 | 30 | [C₉H₇]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
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Data Acquisition: The prepared sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.
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Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.
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Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric and instrumental variations.
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Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument directs a beam of infrared light through the ATR crystal, and the detector measures the light that is absorbed by the sample.
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Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.
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Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.
Caption: General workflow for spectroscopic analysis and structure elucidation.
